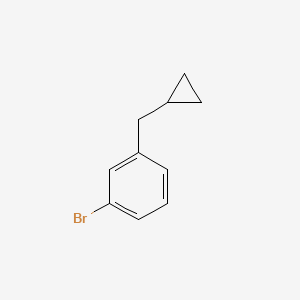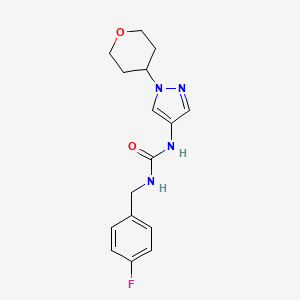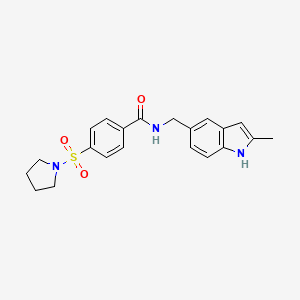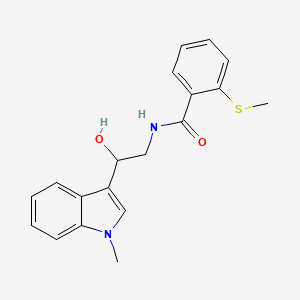![molecular formula C17H12F2N4O2S2 B2522156 3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-68-6](/img/structure/B2522156.png)
3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide" is a complex molecule that likely contains multiple functional groups, including a thiadiazole ring, a benzamide moiety, and fluorine substituents. These structural features are commonly found in compounds with significant biological activities, such as anticancer properties .
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as seen in the three-component domino reaction that produces 1,2,4-thiadiazolidin-3-one cyclic compounds and open-chain products like (E)-N-(1,2-diamino-2-thioxoethylidene)benzamides . Another approach for synthesizing benzamide derivatives with a thiadiazole scaffold involves microwave-assisted, solvent-free methods, which are efficient and environmentally friendly . Additionally, the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water represents a "green" synthesis pathway for related N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides .
Molecular Structure Analysis
The molecular structure of such compounds typically includes a thiadiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. This ring system is known to confer a wide range of biological activities. The presence of fluorine atoms can significantly affect the molecule's electronic properties and, consequently, its biological activity .
Chemical Reactions Analysis
Compounds with thiadiazole and benzamide groups can undergo various chemical reactions. For instance, thiadiazoles can be synthesized from benzyl chlorides and benzylamines mediated by elemental sulfur . Furthermore, the Fries rearrangement, a microwave-assisted, catalyst- and solvent-free process, can be used to synthesize related fluorinated benzamide compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of electronegative fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic profile. The thiadiazole ring can contribute to the molecule's rigidity, which may affect its binding to biological targets . Additionally, the synthesis methods employed can also influence the purity and yield of the final product, with greener synthesis methods like those using water as a solvent being more desirable from an environmental standpoint .
Applications De Recherche Scientifique
Antitumor Activity
Research indicates that derivatives of halogenated sulfonamides, including compounds related to 3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide, exhibit potent inhibition of tumor-associated carbonic anhydrase (CA) IX. These inhibitors show promise as antitumor agents due to their specificity in inhibiting CA IX, a transmembrane enzyme significantly different from other physiologically relevant isozymes (I, II, and IV) and associated with tumor cell growth and survival. This suggests potential applications in designing more potent and selective antitumor drugs (Ilies et al., 2003).
Antifungal Activity
Further studies highlight the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, showing promising antifungal activities. Compounds synthesized from reactions involving halogenated components, analogous to the structure of this compound, exhibited high inhibitory effects against various fungi. This indicates their potential utility in developing new antifungal agents (Guang-Fang Xu et al., 2007).
Antimicrobial Activity
Compounds incorporating the 1,3,4-thiadiazole moiety have been synthesized and evaluated for antimicrobial activity. The wide range of biodynamic properties shown by these compounds, due to the presence of fluorobenzothiazoles and sulfonamido thiazoles, underscores their potential as potent biodynamic agents. This research avenue is promising for the development of new antimicrobial agents, highlighting the significant versatility of compounds related to this compound (V. Jagtap et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O2S2/c18-11-4-6-13(7-5-11)20-14(24)9-26-17-23-22-16(27-17)21-15(25)10-2-1-3-12(19)8-10/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHODICDQEXWHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)

![5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2522087.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide](/img/structure/B2522089.png)
![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)

![6-(2-Methoxyphenyl)-2-[1-(oxane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2522093.png)
![Methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2522096.png)